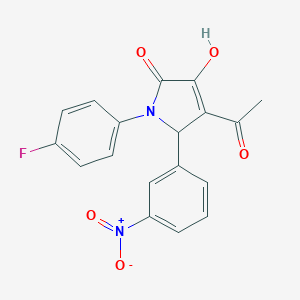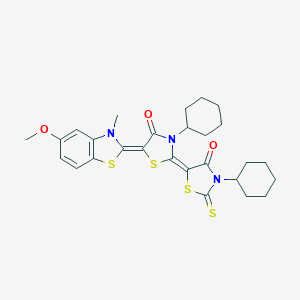![molecular formula C31H27N5OS B389259 N-(naphthalen-1-yl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide](/img/structure/B389259.png)
N-(naphthalen-1-yl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(naphthalen-1-yl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide is a complex organic compound that features a naphthyl group, a triazinoindole core, and a butanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-1-yl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide typically involves multiple steps:
Formation of the Triazinoindole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazinoindole structure.
Attachment of the Phenethyl Group: The phenethyl group is introduced through a substitution reaction, often using a halogenated precursor and a base.
Sulfanyl Linkage Formation: The sulfanyl group is attached via a thiolation reaction, typically using thiol reagents.
Naphthyl Group Introduction: The naphthyl group is introduced through a Friedel-Crafts acylation reaction.
Butanamide Formation: The final step involves the formation of the butanamide moiety through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
N-(naphthalen-1-yl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenethyl and naphthyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated precursors, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(naphthalen-1-yl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of N-(naphthalen-1-yl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
N~1~-(1-naphthyl)-2-[(5-phenethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethanamide: Similar structure but with an ethanamide moiety.
N~1~-(1-naphthyl)-2-[(5-phenethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]propanamide: Similar structure but with a propanamide moiety.
Uniqueness
N-(naphthalen-1-yl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C31H27N5OS |
|---|---|
分子量 |
517.6g/mol |
IUPAC名 |
N-naphthalen-1-yl-2-[[5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl]butanamide |
InChI |
InChI=1S/C31H27N5OS/c1-2-27(30(37)32-25-17-10-14-22-13-6-7-15-23(22)25)38-31-33-29-28(34-35-31)24-16-8-9-18-26(24)36(29)20-19-21-11-4-3-5-12-21/h3-18,27H,2,19-20H2,1H3,(H,32,37) |
InChIキー |
HEALJOYBOXJBCB-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NC1=CC=CC2=CC=CC=C21)SC3=NC4=C(C5=CC=CC=C5N4CCC6=CC=CC=C6)N=N3 |
正規SMILES |
CCC(C(=O)NC1=CC=CC2=CC=CC=C21)SC3=NC4=C(C5=CC=CC=C5N4CCC6=CC=CC=C6)N=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B389184.png)
![2-[(4-acetylphenyl)imino]-3-allyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B389185.png)
![(4Z)-10-bromo-4-[[1-[(4-chlorophenyl)methyl]indol-3-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one](/img/structure/B389186.png)
![6-acetyl-2-(2-furylmethylene)-5-(2-methoxy-1-naphthyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B389187.png)
![3-[(3-Cyclopropyl-1-phenylpropyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B389188.png)
![3-(4-Methylphenyl)-4-thia-1,2-diazaspiro[4.11]hexadec-2-ene](/img/structure/B389190.png)
![6-acetyl-2-(3,4-dimethoxybenzylidene)-5-(2-methoxy-1-naphthyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B389194.png)
![6-acetyl-2-[4-(diethylamino)-2-methoxybenzylidene]-5-(2-methoxy-1-naphthyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B389195.png)
![6-acetyl-2-(2,4-dimethoxybenzylidene)-5-(2-methoxy-1-naphthyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B389197.png)
